tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
Overview
Description
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: is a chemical compound with the molecular formula C10H19NO4. It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is often used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Chemistry: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in biochemical assays .
Medicine: It is investigated for its role in the synthesis of bioactive molecules and as a pharmacophore in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various commercial products .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate with a reducing agent. One common method is the reduction of the oxo group using sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate can undergo oxidation reactions to form tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
- Oxidation: tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
- Reduction: Various reduced derivatives depending on the reducing agent
- Substitution: Substituted oxazepane derivatives
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazepane ring structure provides a unique three-dimensional shape that can interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: This compound is an oxidized form of tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate and has similar applications in organic synthesis.
(S)-tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: This is a stereoisomer of the compound and has similar chemical properties but may exhibit different biological activities.
Uniqueness: this compound is unique due to its specific hydroxyl group and oxazepane ring structure, which provide distinct reactivity and interaction profiles compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKYUQRVQDAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129675 | |
Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-40-3 | |
Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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